molecular formula C11H10O4 B021906 Lachnone A CAS No. 903892-99-9

Lachnone A

Cat. No. B021906
CAS RN: 903892-99-9
M. Wt: 206.19 g/mol
InChI Key: BUDFSMORTDVVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lachnone A is presumed to be a chromone derivative, a class of compounds known for their diverse biological activities and presence in various natural sources. Chromones are a significant focus of synthetic and medicinal chemistry due to their complex structures and potent biological functionalities.

Synthesis Analysis

The synthesis of chromone derivatives, including compounds like this compound, often involves strategic approaches to construct the chromone core, followed by further functionalization. A common method for synthesizing chromone lactones, which this compound may resemble, utilizes domino vinylogous aldol-oxa-Michael reactions as key enantioselective steps. These methods are crucial for accessing various natural products with potential biological activities (Broehmer et al., 2011).

Scientific Research Applications

  • Antifungal Activity : Lachnophyllum lactone, an acetylenic lactone which may be similar to Lachnone A, has shown significant antifungal activity against both human pathogenic and phytopathogenic fungi. However, it also exhibited high toxicity against human keratinocytes (LD50 2 micrograms/ml) (Rahalison et al., 1995).

  • Antimicrobial Properties : Lachnoisoflavones A and B, which might be related to this compound, demonstrated moderate inhibitory activities against bacteria like Escherichia coli and Klebsiella pneumoniae (Awouafack et al., 2011).

  • Synthesis and Applications in Natural Product Chemistry : A unified synthetic strategy developed for diversonol and Lachnone C suggests that similar methods might be applicable for this compound. This approach allows for enantioselective access to these natural products, which could be useful in various applications (Broehmer et al., 2011).

  • Chemical Synthesis : Research on the TMSI-promoted vinylogous Michael addition of siloxyfuran to 2-substituted chromones has led to a general approach for the total synthesis of chromanone lactone natural products like Lachnone C. This could potentially be adapted for this compound synthesis (Liu et al., 2015).

  • Mild Antituberculosis Activity : Lachnones B and D, possibly related to this compound, mildly inhibited the growth of Mycobacterium tuberculosis, suggesting potential use in treating this infectious disease (Rukachaisirikul et al., 2006).

Mechanism of Action

Target of Action

Lachnone A is a chromone derivative isolated from the filamentous fungus Lachnum sp. BCC 2424 The specific targets of this compound are not explicitly mentioned in the available literature

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of this compound

Safety and Hazards

Lachnone A is intended for research use only and is not for human or veterinary use . For detailed safety and hazard information, one should refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

Lachnone A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting their activity and altering the biochemical pathways they regulate .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in gene expression and metabolic activity. These effects can result in altered cell function, which may have implications for disease research and therapeutic applications .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound binds to specific enzymes, inhibiting their activity and leading to changes in gene expression. This inhibition can result in the modulation of various biochemical pathways, affecting cellular function and metabolism. Additionally, this compound may interact with other biomolecules, such as proteins and nucleic acids, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. For example, this compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations. These effects can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the localization and accumulation of this compound, affecting its activity and function. For instance, this compound may be transported into specific cellular compartments where it exerts its effects on biochemical pathways and cellular processes .

properties

IUPAC Name

3,5-dihydroxy-2,7-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-5-3-7(12)9-8(4-5)15-6(2)10(13)11(9)14/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDFSMORTDVVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)OC(=C(C2=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the biological activity of Lachnone A?

A1: Unfortunately, the provided research papers primarily focus on other compounds like Lachnone B, C, D, and E, and do not offer specific details regarding the biological activity of this compound.

Q2: Can you tell me about the structural characterization of this compound?

A2: this compound was isolated from the filamentous fungus Lachnum sp. BCC 2424, alongside four other new chromones (Lachnones B-E) and the known compound (2E,6S)-2,6-dimethyl-2,7-octadiene-1,6-diol []. While the research paper mentions that its structure was elucidated using spectroscopic methods [], it doesn't provide the specific molecular formula, weight, or spectroscopic data for this compound.

Q3: Were Lachnones found to have any anti-microbial activity?

A3: Yes, the research indicated that Lachnones B and D exhibited mild inhibitory activity against Mycobacterium tuberculosis, both demonstrating a minimum inhibitory concentration (MIC) of 200 microg/mL [].

Q4: The papers mention other chromanone lactone natural products. How are these compounds related to Lachnones?

A4: Lachnone C, along with gonytolides C and G, microdiplodiasone, blennolide C, and diversonol, are all classified as chromanone lactone natural products [, , ]. Researchers have developed total synthesis strategies for several of these compounds, highlighting the possibility of creating analogous methods for Lachnones in the future [, , ].

Q5: Are there any computational chemistry studies related to Lachnones or similar compounds?

A5: While the provided research papers don't delve into computational studies specifically for Lachnones, the successful total synthesis of related compounds like lachnone C and gonytolides [, ] suggests that computational chemistry techniques, such as molecular modeling and structure-based design, could be valuable tools for future investigations into Lachnones and their potential applications.

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